4-(2-Chlorophenyl)butan-2-one
Overview
Description
4-(2-Chlorophenyl)butan-2-one is an organic compound with the molecular formula C10H11ClO It is a ketone derivative characterized by the presence of a chlorophenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Chlorophenyl)butan-2-one involves the reductive arylation of electron-deficient olefins. The process typically includes the following steps :
Preparation of 4-chlorobenzenediazonium chloride: This is achieved by reacting finely powdered 4-chloroaniline with aqueous hydrochloric acid and sodium nitrite at low temperatures (0–5°C).
Reaction with 3-buten-2-one: The 4-chlorobenzenediazonium chloride solution is added dropwise to a solution of 3-buten-2-one in N,N-dimethylformamide, with titanium trichloride as a catalyst, under nitrogen atmosphere at 0–5°C.
Isolation and purification: The reaction mixture is extracted with ether, washed with aqueous sodium carbonate, and dried over magnesium sulfate. The product is then distilled under reduced pressure to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(2-Chlorophenyl)butanoic acid.
Reduction: 4-(2-Chlorophenyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)butan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its biological activity.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)butan-2-one depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)butan-2-one: Similar structure but with the chlorine atom in the para position.
4-(2-Bromophenyl)butan-2-one: Similar structure but with a bromine atom instead of chlorine.
4-(2-Fluorophenyl)butan-2-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-(2-Chlorophenyl)butan-2-one is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.
Properties
IUPAC Name |
4-(2-chlorophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODZQCDPJUFKQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595034 | |
Record name | 4-(2-Chlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3506-72-7 | |
Record name | 4-(2-Chlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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